molecular formula C6H7Br2ClN2 B1644411 2,4-Dibromophenylhydrazine hydrochloride CAS No. 149998-17-4

2,4-Dibromophenylhydrazine hydrochloride

Cat. No.: B1644411
CAS No.: 149998-17-4
M. Wt: 302.39 g/mol
InChI Key: FGOIJIDSPMZMCH-UHFFFAOYSA-N
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Description

2,4-Dibromophenylhydrazine hydrochloride is an organic compound with the molecular formula C₆H₇Br₂ClN₂. It is a derivative of phenylhydrazine, where two bromine atoms are substituted at the 2nd and 4th positions of the phenyl ring. This compound is typically used in various chemical syntheses and research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenylhydrazine hydrochloride generally involves the bromination of phenylhydrazine. A common method includes the following steps:

    Bromination: Phenylhydrazine is reacted with bromine in an aqueous or organic solvent to introduce bromine atoms at the 2nd and 4th positions of the phenyl ring.

    Hydrochloride Formation: The resulting 2,4-dibromophenylhydrazine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Controlled Bromination: Using controlled amounts of bromine and maintaining specific reaction conditions (temperature, solvent, and time) to ensure selective bromination.

    Purification: The product is purified through recrystallization or other purification techniques to achieve high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromophenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydrazine moiety can be oxidized or reduced, leading to different products.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium hydroxide in solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted phenylhydrazines can be formed.

    Oxidation Products: Oxidation can lead to the formation of azo compounds or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

2,4-Dibromophenylhydrazine hydrochloride is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.

    Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dibromophenylhydrazine hydrochloride involves its reactivity with various substrates. The hydrazine moiety can form hydrazones with carbonyl compounds, which is a key reaction in many synthetic pathways. The bromine atoms can participate in electrophilic aromatic substitution reactions, making the compound versatile in chemical transformations.

Molecular Targets and Pathways:

    Enzyme Inhibition: It can inhibit certain enzymes by forming stable complexes with the active sites.

    Biochemical Pathways: It can interfere with metabolic pathways by reacting with key intermediates or enzymes.

Comparison with Similar Compounds

    2,4-Dichlorophenylhydrazine hydrochloride: Similar structure but with chlorine atoms instead of bromine.

    2-Bromo-4-methylphenylhydrazine hydrochloride: A methyl group replaces one of the hydrogen atoms on the phenyl ring.

    2,5-Dibromophenylhydrazine: Bromine atoms at the 2nd and 5th positions.

Uniqueness: 2,4-Dibromophenylhydrazine hydrochloride is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in selective synthetic applications and research studies.

Properties

IUPAC Name

(2,4-dibromophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOIJIDSPMZMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred, cooled (-5° C.) solution of 2,4-dibromoaniline (50.0 g,0.2 mol.) in concentrated HCl solution (110 mL) was added sodium nitrite (13.8 g, 0.2 mol.) in water (110 mL) dropwise at such a rate as to maintain temperature below 5° C. After complete addition, the mixture was further stirred at 5° C. for 30 minutes. A solution of tin chloride monohydrate (135.4 g, 0.6 mol.) in concentrated HCl (total volume 170 mL) was added dropwise again maintaining temperature below 5° C. After complete addition and 30 minutes of further stirring, the mixture was placed in the freezer overnight. The light brown solid which precipitated was isolated by filtration and washed with cold brine followed by a solution of petroleum ether/diethyl ether (2/1 by volume). This solid was slowly added to an ice cooled mixture of 50% sodium hydroxide solution/ethyl acetate. The mixture was extracted with ethyl acetate and the organic phase dried over magnesium sulfate. After filtration, the solution was concentrated to 400 mL total volume , diluted with diethyl ether (1.5 L) and treated with dry HCl. The product, 2,4-dibromophenyl-hydrazine hydrochloride (45.9 g) was isolated as a white solid and used without further purification. ##STR24##
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
135.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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